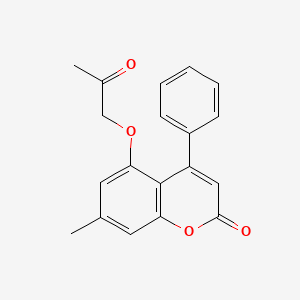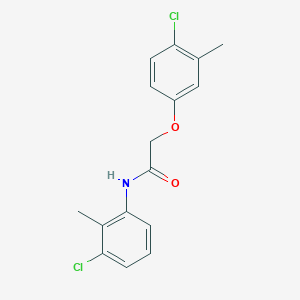
7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as flavokawain A, is a natural chalcone found in kava plants. Kava is a traditional beverage in the South Pacific, known for its calming and anxiolytic effects. Flavokawain A has been studied for its potential as a natural alternative to synthetic anxiolytic drugs.
作用机制
The mechanism of action of 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A is not fully understood. It is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. Flavokawain A may enhance GABAergic transmission by increasing GABA release or by modulating GABA receptors. It may also act on other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Flavokawain A has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases and inhibiting NF-κB signaling. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis. Flavokawain A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also reduce anxiety-like behavior in mice and rats by enhancing GABAergic transmission.
实验室实验的优点和局限性
One advantage of using 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A in lab experiments is that it is a natural compound, which may have fewer side effects than synthetic drugs. Another advantage is that it has been shown to have multiple pharmacological effects, which may make it useful for studying various biological processes. One limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, more research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, the potential use of this compound A as a natural anxiolytic drug should be further explored.
合成方法
Flavokawain A can be extracted from kava plants or synthesized in the lab. The synthesis method involves the condensation of 4-phenyl-2-hydroxyacetophenone with 2-bromoacetophenone in the presence of a base to form 4-phenyl-3-(2-bromoacetyl)chromen-2-one. This compound is then reacted with methyl magnesium bromide and propionyl chloride to form 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one.
科学研究应用
Flavokawain A has been studied for its potential as an anxiolytic, anti-cancer, and anti-inflammatory agent. In vitro studies have shown that 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one A can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In vivo studies have shown that this compound A can reduce anxiety-like behavior in mice and rats.
属性
IUPAC Name |
7-methyl-5-(2-oxopropoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-8-16(22-11-13(2)20)19-15(14-6-4-3-5-7-14)10-18(21)23-17(19)9-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCILNHNLWONEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387397 |
Source


|
| Record name | 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6157-14-8 |
Source


|
| Record name | 7-Methyl-5-(2-oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)
![[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide](/img/structure/B5191062.png)
![N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5191070.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5191078.png)
![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5191082.png)
![4-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191083.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5191086.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5191092.png)

![N-[3-(2,6-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5191099.png)
![4-[4-(2-tert-butylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5191127.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)
